molecular formula C13H22ClNO2 B1430029 (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1443931-88-1

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No. B1430029
CAS RN: 1443931-88-1
M. Wt: 259.77 g/mol
InChI Key: PPRBQULKGQBSMF-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a beta-adrenergic receptor agonist, which means that it interacts with the beta-adrenergic receptors in the body and activates them. In

Mechanism of Action

The mechanism of action of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with the beta-adrenergic receptors in the body. These receptors are located in several tissues, including the heart, lungs, and blood vessels. When ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride binds to these receptors, it activates them and leads to several physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride are primarily due to its activation of the beta-adrenergic receptors in the body. These effects include increased heart rate, increased blood pressure, and bronchodilation. In addition, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride in lab experiments include its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride. One potential direction is the development of more potent and selective beta-adrenergic receptor agonists. Another direction is the investigation of the anti-inflammatory properties of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride should be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has potential applications in the field of pharmacology. Its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Scientific Research Applications

((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been found to be a potent beta-adrenergic receptor agonist, which means that it can be used to activate beta-adrenergic receptors in the body. This activation can lead to several physiological effects, including increased heart rate, increased blood pressure, and bronchodilation.

properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRBQULKGQBSMF-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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